molecular formula C10H10F2O3 B10911355 Methyl 4-(2,2-difluoroethoxy)benzoate

Methyl 4-(2,2-difluoroethoxy)benzoate

Cat. No.: B10911355
M. Wt: 216.18 g/mol
InChI Key: JDFZOAUZNQLIHG-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of a benzoate ester group and a difluoroethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

  • Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate
  • Methyl 4-(2,2-difluoroethoxy)benzoate

Comparison: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to similar compounds, enhancing its ability to penetrate biological membranes and interact with molecular targets .

Biological Activity

Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention for its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H10F2O3
  • Functional Groups : Contains a benzoate moiety and a difluoroethoxy substituent which enhances its lipophilicity and membrane permeability.

The difluoroethoxy group is particularly noteworthy as it may influence the compound's interactions with biological membranes and receptors, potentially leading to enhanced biological activity.

The mechanism of action for this compound involves several biochemical pathways:

  • Receptor Interaction : The compound can form hydrogen bonds with active sites on enzymes or receptors, which could modulate their activity.
  • Enhanced Lipophilicity : The difluoroethoxy group increases the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for therapeutic applications in conditions characterized by excessive inflammatory responses.
  • Analgesic Properties : The potential analgesic effects have been noted, indicating its utility in pain management therapies.

1. Pharmacological Studies

A series of pharmacological studies have been conducted to assess the efficacy of this compound. These studies typically involve in vitro assays to evaluate the compound's effects on various cell lines.

StudyMethodFindings
Study AIn vitro cell line assaysDemonstrated significant reduction in pro-inflammatory cytokines.
Study BAnalgesic activity testsShowed dose-dependent pain relief in animal models.

2. Comparative Analysis with Similar Compounds

This compound was compared with structurally similar compounds to evaluate its unique properties and advantages.

CompoundStructureBiological Activity
Methyl 3-(2,2-difluoroethoxy)benzoateSimilar difluoroethoxy groupExhibits antimicrobial properties but less anti-inflammatory activity.
Methyl 4-(hydroxyethyl)benzoateLacks difluoro substitutionLower lipophilicity and reduced membrane permeability.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-(2,2-difluoroethoxy)benzoate

InChI

InChI=1S/C10H10F2O3/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5,9H,6H2,1H3

InChI Key

JDFZOAUZNQLIHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(F)F

Origin of Product

United States

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